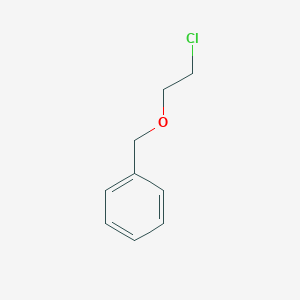

Benzyl 2-chloroethyl ether

Description

Properties

IUPAC Name |

2-chloroethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIMXDQREQJWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279097 | |

| Record name | Benzyl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17229-17-3 | |

| Record name | 17229-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-Chloroethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2-Chloroethoxy)methyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4L6VSV27H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-Chloroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzyl 2-chloroethyl ether, a versatile chemical intermediate. The document details established methodologies, including the Williamson ether synthesis, solvolysis, and phase-transfer catalysis, providing in-depth experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable bifunctional molecule featuring a reactive chloroethyl group and a stable benzyl ether moiety.[1] This unique structure makes it an important building block in organic synthesis, particularly for the introduction of the benzyloxyethyl group in the development of more complex molecules and pharmaceutical intermediates.[2] Its utility stems from the susceptibility of the chloroethyl group to nucleophilic substitution, allowing for the facile attachment of various functional groups.[2] This guide explores the core synthetic routes to this compound, offering detailed procedural information and comparative data.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through several key methods. The most prominent of these are the Williamson ether synthesis, solvolysis of benzyl halides, and phase-transfer catalysis. Each pathway offers distinct advantages and is suited to different laboratory scales and starting material availability.

Williamson Ether Synthesis

A foundational method for ether synthesis, the Williamson reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4] In the context of this compound synthesis, this can be approached in two ways: by reacting the sodium salt of benzyl alcohol with 2-chloroethanol, or by reacting benzyl chloride with the sodium salt of 2-chloroethanol. The latter is generally preferred due to the higher reactivity of benzyl chloride as an alkylating agent.

Solvolysis of Benzyl Halides

This direct approach involves the reaction of a benzyl halide, typically benzyl chloride, with an excess of ethylene chlorohydrin (2-chloroethanol).[5][6] The reaction is typically conducted at elevated temperatures, with the ethylene chlorohydrin acting as both a reactant and the solvent.[6] This method is straightforward but may require longer reaction times and careful control of temperature to minimize side reactions, such as polymerization of the benzyl halide.[6]

Phase-Transfer Catalysis (PTC)

A more modern and often more efficient approach, phase-transfer catalysis facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the benzyl halide).[7][8] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from the aqueous to the organic phase, enabling a rapid and high-yielding reaction under milder conditions than traditional methods.[9][10]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the aforementioned pathways.

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from the general principles of the Williamson ether synthesis for analogous compounds.

Reaction:

Caption: Williamson Ether Synthesis of this compound.

Materials:

-

2-Chloroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl chloride

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth (Celite®)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2-chloroethanol (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Re-cool the mixture to 0 °C and add benzyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Solvolysis of Benzyl Chloride

This protocol is based on the method described by Kulka (1955) for the synthesis of various benzyl 2-chloroethyl ethers.[6]

Reaction:

Caption: Solvolysis of Benzyl Chloride.

Materials:

-

Benzyl chloride

-

Dry ethylene chlorohydrin (2-chloroethanol)

Procedure:

-

A solution of benzyl chloride in dry ethylene chlorohydrin (in a molar excess, e.g., 5-10 equivalents) is heated under reflux.[6]

-

The reaction is heated for 24 to 48 hours, allowing the hydrogen chloride gas generated to escape through a condenser.[6]

-

After the reaction is complete (monitored by TLC or GC), the excess ethylene chlorohydrin is removed by distillation under reduced pressure.[6]

-

The residue is then purified by vacuum distillation to yield the colorless liquid product.[6]

Protocol 3: Phase-Transfer Catalyzed Synthesis

This protocol is a representative procedure based on the principles of phase-transfer catalysis for ether synthesis.

Reaction:

Caption: Phase-Transfer Catalyzed Synthesis.

Materials:

-

Benzyl chloride

-

2-Chloroethanol

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or other suitable organic solvent

Procedure:

-

To a vigorously stirred mixture of 2-chloroethanol (1.0 equivalent) and a phase-transfer catalyst (e.g., TBAB, 1-5 mol%) in toluene, add a 50% aqueous solution of sodium hydroxide (1.5-2.0 equivalents) dropwise at room temperature.

-

After stirring for 30 minutes, add benzyl chloride (1.1 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the mixture to room temperature and separate the aqueous and organic layers.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs.

| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Solvolysis | p-Chlorobenzyl chloride, Ethylene chlorohydrin | None | Ethylene chlorohydrin | Reflux | 24 | 85 | [6] |

| Solvolysis | 3,4-Dichlorobenzyl chloride, Ethylene chlorohydrin | None | Ethylene chlorohydrin | Reflux | 24 | 80 | [6] |

| Solvolysis | p-Nitrobenzyl chloride, Ethylene chlorohydrin | None | Ethylene chlorohydrin | Reflux | 96 | Low | [6] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 95-110 °C at 16 Torr |

| Density | 1.11 g/mL |

| Purity (GC) | >98.0% |

Spectroscopic Data:

-

¹H NMR: Spectral data is available in public databases such as PubChem and ChemicalBook.[11]

-

¹³C NMR: Spectral data is available in public databases such as PubChem.[11]

-

IR and Mass Spectrometry: Spectral data is available in public databases such as PubChem.[11]

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General Experimental Workflow.

Conclusion

This technical guide has detailed the primary synthetic pathways to this compound, providing both theoretical background and practical experimental protocols. The Williamson ether synthesis, solvolysis, and phase-transfer catalysis each offer viable routes to this important chemical intermediate. The choice of method will depend on factors such as available starting materials, desired scale, and required purity. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. CN107556188B - A kind of method of synthesizing benzyl ester by phase transfer catalysis - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters - Google Patents [patents.google.com]

- 10. CN103772158A - Benzyl-2-naphthyl ether preparation method - Google Patents [patents.google.com]

- 11. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzyl 2-chloroethyl ether chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl 2-Chloroethyl Ether

Introduction

This compound (BCEE) is a versatile bifunctional organic compound utilized as a key intermediate in various synthetic methodologies.[1][2] Its structure, incorporating a reactive chloroethyl moiety and a stable benzyl ether group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, and common experimental protocols for its synthesis and application.

Chemical and Physical Properties

This compound is typically a colorless to light yellow, transparent liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClO | [3][4] |

| Molecular Weight | 170.63 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | ~232.7°C at 760 mmHg | [1][5] |

| Density | ~1.11 g/mL (1.09 g/cm³) | [1][5] |

| Flash Point | 100.6°C | [5] |

| Vapor Pressure | 0.0884 mmHg at 25°C | [5] |

| Solubility | Soluble in Chloroform, slightly soluble in Hexanes | [5] |

| CAS Number | 17229-17-3 | [3][4] |

| Synonyms | 2-(Benzyloxy)ethyl Chloride, (2-Chloroethoxymethyl)benzene | [3][6] |

| InChI Key | UPIMXDQREQJWMR-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC=C(C=C1)COCCCl | [6][7] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of the ether linkage and the reactive carbon-chlorine bond.[1]

Nucleophilic Substitution (SN2 Reactions)

The terminal chloroethyl group is highly susceptible to nucleophilic attack, making it a valuable precursor for introducing various functional groups.[1][2] This reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds.[2]

-

Reaction with Amines: Forms ether-amines, which are common motifs in pharmaceuticals and agrochemicals.[2]

-

Reaction with Alcohols, Thiols, and Carbanions: Enables the facile introduction of a variety of functional groups.[2]

The general mechanism for the SN2 reaction is depicted below:

Caption: SN2 reaction mechanism of this compound.

Use as a Protecting Group

The benzyl group in BCEE can serve as a protecting group for alcohols.[2] It is stable under a wide range of reaction conditions but can be selectively removed, typically through hydrogenolysis, to reveal the free hydroxyl group.[2][8] This is particularly useful in multi-step syntheses involving molecules with multiple sensitive functional groups.[2]

Caption: Workflow for using the benzyl group as a protecting group.

Solvolysis Reactions

This compound can be synthesized via a solvolysis reaction between benzyl halides and ethylene chlorohydrin under the influence of heat.[9][10] This method is particularly suitable for benzyl halides with a partially deactivated nucleus, as those with activated nuclei are prone to polymerization.[9][10]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common method for the synthesis of this compound is the Williamson ether synthesis.[1] This involves the reaction of benzyl alcohol with 2-chloroethanol in the presence of a base.[1]

Materials:

-

Benzyl alcohol

-

2-Chloroethanol

-

A suitable base (e.g., sodium hydride, potassium hydroxide)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the base to form the benzyl alkoxide.

-

Once the deprotonation is complete, add 2-chloroethanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Caption: Williamson ether synthesis workflow for this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by distillation under reduced pressure.[1] This is important as attempting to distill at atmospheric pressure can lead to decomposition.[11]

Safety and Handling

This compound is a potential irritant to the skin, eyes, and respiratory tract.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Storage should be in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1]

Analytical Information

The structure and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to elucidate the structure.[4]

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern.[4]

-

Infrared (IR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule.[4]

-

Gas Chromatography (GC): Can be used to determine the purity of the compound.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined reactivity profile. Its utility in organic synthesis, particularly for the introduction of functional groups via SN2 reactions and as a protecting group, makes it an important tool for researchers and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory and in industrial processes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. This compound (17229-17-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Benzyl 2-Chloroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Benzyl 2-chloroethyl ether, with a particular focus on its boiling point. This document also details a common synthetic route and the methodologies for determining its key physical characteristics, aiming to support professionals in research, development, and drug discovery.

Core Physical Properties

This compound is a colorless to very light yellow, transparent liquid.[1] Its key physical and chemical characteristics are summarized in the table below. The presence of both an ether linkage and a reactive carbon-chlorine bond makes it a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution.[1]

Data Presentation: A Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | [2][3] |

| Molecular Weight | 170.64 g/mol | [2][3] |

| Boiling Point | ~ 232.7 °C at 760 mmHg (atmospheric pressure) | [1] |

| 95-110 °C at 16 Torr | [4] | |

| Density | Approximately 1.11 g/mL | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >98.0% (GC) | [2] |

Boiling Point Determination: Experimental Protocol

The boiling point of a liquid is a fundamental physical property, defined as the temperature at which its vapor pressure equals the external pressure. For compounds like this compound that have a high boiling point at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition.

Methodology: Vacuum Distillation

A standard laboratory setup for vacuum distillation is utilized to determine the boiling point of this compound at reduced pressures.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and adapter

-

Vigreux column (optional, for fractional distillation)

-

Liebig condenser

-

Receiving flask (distillate receiver)

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stirring bar or boiling chips

Procedure:

-

The this compound sample is placed in the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all ground-glass joints are properly sealed with vacuum grease to maintain a closed system.

-

The vacuum source is connected to the distillation setup, and the pressure is gradually reduced to the desired level, as measured by the manometer.

-

The sample is heated gently using a heating mantle.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed in the condenser. This temperature corresponds to the boiling point at the recorded pressure.

Synthesis of this compound: Williamson Ether Synthesis

A prevalent method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. In this case, the sodium salt of benzyl alcohol (sodium benzoxide) reacts with 1,2-dichloroethane.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Protocol (Adapted from General Williamson Ether Synthesis)

-

Preparation of Sodium Benzoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add sodium metal to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Slowly add benzyl alcohol dropwise to the stirred suspension. The reaction is exothermic and will proceed to form sodium benzoxide.

-

Reaction with 1,2-Dichloroethane: Once the formation of the alkoxide is complete, 1,2-dichloroethane is added dropwise to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

References

An In-depth Technical Guide to the Safe Handling of Benzyl 2-Chloroethyl Ether

This technical guide provides comprehensive safety information and handling protocols for Benzyl 2-chloroethyl ether, designed for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical safety resources to ensure a thorough understanding of the hazards and necessary precautions.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various organic synthesis processes.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | PubChem[2] |

| Molecular Weight | 170.63 g/mol | PubChem[2] |

| CAS Number | 17229-17-3 | PubChem[2] |

| Appearance | Colorless to almost colorless clear liquid | CymitQuimica[3] |

| Boiling Point | ~232.7°C at atmospheric pressure | Exploring the Synthesis and Properties of this compound[1] |

| Density | ~1.11 g/mL | Exploring the Synthesis and Properties of this compound[1] |

| Purity | >98.0% (GC) | CymitQuimica[3] |

| Synonyms | 2-(Benzyloxy)ethyl Chloride, (2-Chloroethoxymethyl)benzene | CymitQuimica[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[4]

GHS Pictograms:

Toxicological Data

Toxicological Data for Bis(2-chloroethyl) ether:

| Metric | Value | Species | Route | Source |

| LD50 | 75 - 136 mg/kg | Experimental Animals | Oral | Canada.ca[5] |

| LC50 | 1000 ppm (5850 mg/m³) | Rat | Inhalation (0.75 hours) | Canada.ca[5] |

| LC50 | 20 ppm (117 mg/m³) | Rat | Inhalation (4 hours) | Canada.ca[5] |

| LC50 | 240 mg/L | Daphnia magna | - | Canada.ca[5] |

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. For the related compound, Bis(2-chloroethyl) ether, the following limits have been set:

| Organization | Limit Type | Value |

| OSHA | PEL (8-hr TWA) | 15 ppm |

| NIOSH | REL (10-hr TWA) | 5 ppm |

| NIOSH | STEL (15-min) | 10 ppm |

| ACGIH | TLV (8-hr TWA) | 5 ppm |

| ACGIH | STEL | 10 ppm |

Source: Hazardous Substance Fact Sheet[6]

Given the lack of specific OELs for this compound, it is prudent to handle it in a manner that keeps exposure to the lowest achievable levels.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (as per OSHA's 29 CFR 1910.133 or European Standard EN166).[7][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently.[5][8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if working outside a fume hood or if ventilation is inadequate.[7][8] |

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid breathing vapors or mist.[3]

-

Avoid contact with skin and eyes.[3]

-

Use non-sparking tools to prevent ignition.[1]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.[3]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Store away from heat, sparks, and open flames.[7]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill Response

The following workflow outlines the general procedure for handling a spill of this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[8] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][9]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8] Use water spray to cool fire-exposed containers.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][8] Do not dispose of it down the drain.[1]

The following diagram illustrates a logical workflow for the disposal of chemical waste.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Hydrogen chloride, carbon monoxide, and carbon dioxide.[9]

-

Hazardous Polymerization: Will not occur.[4]

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet provided by the supplier before use and consult with your institution's Environmental Health and Safety department for any questions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. smith-nephew.stylelabs.cloud [smith-nephew.stylelabs.cloud]

- 5. canada.ca [canada.ca]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Benzyl 2-chloroethyl ether storage and stability conditions

An In-depth Technical Guide to the Storage and Stability of Benzyl 2-chloroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional reagent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of a stable benzyl ether and a reactive chloroethyl group, allowing for its use as a protecting group and a building block for introducing the 2-(benzyloxy)ethyl moiety.[1] Understanding the storage and stability of this compound is critical for ensuring its quality, purity, and reactivity in sensitive synthetic applications. This guide provides a comprehensive overview of the recommended storage conditions, known stability information, potential degradation pathways, and general methodologies for stability assessment.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical storage principles:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Specific recommendations vary, with some sources suggesting <25°C (<77°F) and others refrigerated conditions (2-8°C). | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential oxidation or peroxide formation, especially if the compound is to be stored for extended periods. |

| Container | Keep in a tightly closed, suitable container. | To prevent contamination and exposure to moisture and air. |

| Ventilation | Store in a well-ventilated area. | To mitigate the risks associated with the compound's potential volatility and harmful vapors. |

| Light | Protect from light. | Although specific photostability data is limited, it is a general best practice for complex organic molecules to prevent photolytic degradation. |

Stability Profile

The stability of this compound is influenced by its chemical structure, which includes a benzyl ether linkage and a primary alkyl chloride.

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions:

-

Strong Acids: Benzyl ethers are known to be susceptible to cleavage by strong acids.[2][3] For this compound, degradation in the presence of acidic reagents has been noted.[4]

-

Strong Bases: While benzyl ethers are generally stable to bases, strong bases can promote elimination or substitution reactions at the chloroethyl group.

-

Strong Oxidizing Agents: These can potentially oxidize the ether linkage or the aromatic ring.[2]

-

Metals: Certain metals may catalyze degradation reactions.

Potential Degradation Pathways

Based on the chemistry of benzyl ethers and alkyl chlorides, the following degradation pathways are plausible for this compound. A forced degradation study would be necessary to confirm these pathways and identify the specific degradation products.

Caption: Potential degradation pathways of this compound.

-

Hydrolysis: The carbon-chlorine bond is susceptible to nucleophilic substitution by water, which would lead to the formation of 2-(benzyloxy)ethanol and hydrochloric acid. This is a common degradation pathway for related chloroethyl compounds.[5]

-

Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, leading to the cleavage of the benzyl ether bond to form benzyl alcohol and 2-chloroethanol.

-

Base-Catalyzed Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, resulting in the formation of benzyl vinyl ether.

-

Oxidation: Oxidizing agents can potentially attack the benzylic position or the aromatic ring, leading to a variety of oxidation products, including benzaldehyde and benzoic acid.

Experimental Protocols for Stability Assessment

No specific stability-indicating assay for this compound was found in the reviewed literature. However, a general approach to developing and validating such a method can be outlined based on established principles of forced degradation studies.[6][7]

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

4.1.1. Stress Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water) should be subjected to the following stress conditions:

| Condition | Suggested Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl at room temperature and 60°C |

| Basic Hydrolysis | 0.1 M NaOH at room temperature and 60°C |

| Neutral Hydrolysis | Water at room temperature and 60°C |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light at room temperature |

| Thermal Degradation | Heating the solid compound and a solution at an elevated temperature (e.g., 80°C) |

4.1.2. Sample Analysis

Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and neutralized if necessary. The samples should then be analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

4.1.3. Method Development

The HPLC method should be developed to separate the parent this compound from all significant degradation products. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) on a C18 column is a common starting point. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

References

An In-depth Technical Guide to Nucleophilic Substitution Reactions of Benzyl 2-Chloroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of benzyl 2-chloroethyl ether (BCEE), a versatile bifunctional reagent. Due to the limited availability of direct quantitative data for BCEE, this guide leverages established principles of organic chemistry and analogous data from reactions involving benzyl chloride to present a thorough analysis. It covers the underlying reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data where available. The guide is intended to be a valuable resource for professionals in research and drug development, offering insights into the synthesis of a variety of derivatives through the strategic application of nucleophilic substitution reactions on the BCEE scaffold.

Introduction

This compound (BCEE) is a valuable intermediate in organic synthesis, featuring two key reactive sites: a benzylic ether and a primary alkyl chloride. The primary chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes BCEE a useful building block for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science.[1] The general structure of this compound is presented in Figure 1.

Figure 1. Structure of this compound (BCEE).

Figure 1. Structure of this compound (BCEE).

This guide will delve into the core principles governing the nucleophilic substitution reactions of BCEE, with a focus on providing practical experimental details and summarizing available quantitative data.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The nucleophilic substitution at the primary carbon of the chloroethyl group in BCEE can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

-

SN2 Mechanism: This pathway is generally favored for primary alkyl halides like BCEE. It involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry (though not relevant for this achiral substrate). The reaction rate is dependent on the concentrations of both the substrate (BCEE) and the nucleophile. Strong, less sterically hindered nucleophiles and polar aprotic solvents promote the SN2 mechanism.

-

SN1 Mechanism: While less common for primary halides, the benzylic nature of the ether linkage can influence the reaction. Cleavage of the C-Cl bond would lead to a primary carbocation, which is generally unstable. However, rearrangement to a more stable benzylic carbocation is a possibility, which could favor an SN1 pathway under certain conditions, such as in the presence of a polar protic solvent and a weak nucleophile.

The following diagram illustrates the decision-making process for predicting the dominant reaction pathway.

Nucleophilic Substitution Reactions with Various Nucleophiles

This section details the reaction of BCEE with common nucleophiles, providing experimental protocols and available quantitative data.

Reaction with Amine Nucleophiles

The reaction of BCEE with primary or secondary amines is a common method for the synthesis of N-substituted 2-(benzyloxy)ethanamines, which are of interest in medicinal chemistry.

Table 1: Reaction of Benzyl Halides with Amine Nucleophiles

| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Piperidine | Benzyl chloride | Toluene | 70 | 8 | 1-Benzylpiperidine | - | [2] |

| Diethanolamine | Benzyl chloride | Methylene dichloride | 30 | 20-22 | 1-Benzyldiethanolamine | - | [2] |

| Aniline | Benzyl chloride | - | - | - | N-Benzylaniline | - | [3] |

Experimental Protocol: Synthesis of N-(2-(Benzyloxy)ethyl)piperidine

-

Materials: this compound, piperidine, toluene, sodium carbonate.

-

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add piperidine (1.2 eq) and sodium carbonate (1.5 eq).

-

Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-(benzyloxy)ethyl)piperidine.

-

Reaction with Alkoxide Nucleophiles (Williamson Ether Synthesis)

The reaction of BCEE with alkoxides or phenoxides is a classic Williamson ether synthesis, yielding substituted benzyl ethers.

Table 2: Williamson Ether Synthesis with Benzyl Halides

| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Naphthol | Benzyl chloride | - | None | 110 | 5 | Benzyl-2-naphthyl ether | 89.2 | [4] |

| Benzyl alcohol | Benzyl bromide | KOH | None | - | 35 | Dibenzyl ether | 81 | [5] |

Experimental Protocol: Synthesis of Benzyl 2-phenoxyethyl ether

-

Materials: this compound, phenol, sodium hydroxide, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in ethanol.

-

Add phenol (1.0 eq) to the solution and stir until a clear solution of sodium phenoxide is formed.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 6-10 hours, monitoring by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with 1M NaOH solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by distillation or column chromatography.

-

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles and react readily with BCEE to form thioethers.

Table 3: Reaction of Benzyl Halides with Sulfur Nucleophiles

| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Sodium hydrosulfide | Benzyl chloride | - | 50-80 | Benzyl mercaptan | ~96 | [6] |

| Thiophenol | Benzyl alcohol | DCM | Room Temp | Benzyl phenyl sulfide | - | [7] |

Experimental Protocol: Synthesis of Benzyl 2-(phenylthio)ethyl ether

-

Materials: this compound, thiophenol, sodium ethoxide, ethanol.

-

Procedure:

-

Prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 eq) to a solution of sodium ethoxide (1.0 eq) in ethanol.

-

Add this compound (1.0 eq) to the sodium thiophenoxide solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent in vacuo.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography if necessary.

-

Reaction with Other Nucleophiles

BCEE can also react with a variety of other nucleophiles, such as cyanide and azide, to introduce corresponding functional groups.

Table 4: Reaction of Benzyl Halides with Cyanide and Azide Nucleophiles

| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Sodium cyanide | Benzyl chloride | Ethanol/Water | Reflux | 4 | Benzyl cyanide | 80-90 | [3] |

| Potassium cyanide | Benzyl chloride | Ethanol | - | - | Benzyl cyanide | - | [8] |

| Imidazole | Benzyl chloride | Acetonitrile | 70 | 72 | 1-Benzylimidazole | - |

Experimental Protocol: Synthesis of 2-(Benzyloxy)ethyl cyanide

-

Materials: this compound, sodium cyanide, ethanol, water.

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.

-

Add this compound (1.0 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, filter the mixture to remove any inorganic salts.

-

Remove the ethanol by distillation.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting nitrile by vacuum distillation.

-

Conclusion

This compound is a versatile substrate for a range of nucleophilic substitution reactions, providing access to a diverse array of functionalized molecules. While the primary chloride generally favors an SN2 pathway, the reaction conditions, particularly the choice of nucleophile and solvent, can be tailored to optimize the desired transformation. This guide has provided a foundational understanding of these reactions, supported by experimental protocols and quantitative data extrapolated from closely related benzyl halides. Further research to establish a comprehensive dataset specifically for this compound would be a valuable contribution to the field. Nevertheless, the information presented herein serves as a robust starting point for researchers and drug development professionals looking to utilize this important synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. ias.ac.in [ias.ac.in]

- 5. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of Benzyl 2-Chloroethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzyl 2-chloroethyl ether (C₉H₁₁ClO), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The empirical formula of this compound is C₉H₁₁ClO, with a molecular weight of 170.64 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and is consistent with the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the chloroethyl ether moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | C₆H₅- |

| ~4.58 | Singlet | 2H | -O-CH₂-Ph |

| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-Cl |

| ~3.65 | Triplet | 2H | -CH₂-CH₂-Cl |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~137.8 | Quaternary aromatic C (C-1) |

| ~128.4 | Aromatic CH (C-3, C-5) |

| ~127.7 | Aromatic CH (C-4) |

| ~127.6 | Aromatic CH (C-2, C-6) |

| ~72.9 | -O-CH₂-Ph |

| ~71.2 | -O-CH₂-CH₂-Cl |

| ~42.8 | -CH₂-Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ether linkage, the alkyl halide, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3030 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1495, 1450 | Medium | Aromatic C=C stretch |

| 1100 | Strong | C-O-C (ether) stretch |

| 740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 650-750 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 170/172 | Low | [M]⁺/ [M+2]⁺ (Molecular ion with chlorine isotopes) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 92 | Medium | [C₇H₈]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

| 63/65 | Medium | [CH₂CH₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H (e.g., 300 or 500 MHz) and ¹³C (e.g., 75 or 125 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon environment.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS). The chemical shifts (δ) are reported in parts per million (ppm), and the integration of the signals in the ¹H NMR spectrum is determined.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded using a neat sample (a thin film of the liquid between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).

-

Ionization: In the ion source, the sample molecules are ionized, typically using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺) and also causes fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Dichotomous Reactivity of the C-Cl Bond in Benzyl 2-Chloroethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-chloroethyl ether (BCEE) is a bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its reactivity is primarily dictated by the carbon-chlorine (C-Cl) bond, which is susceptible to nucleophilic substitution. This technical guide provides an in-depth analysis of the factors governing the reactivity of this bond, drawing upon established principles of physical organic chemistry and comparative data from analogous structures. A key focus is the interplay between the electronic influence of the benzyl group and the potential for anchimeric assistance from the adjacent ether oxygen. This document presents quantitative data in structured tables, detailed experimental protocols for kinetic studies, and visual diagrams to elucidate reaction mechanisms and workflows.

Introduction

The utility of this compound as a synthetic intermediate stems from the reactive nature of its C-Cl bond, allowing for the introduction of various functional groups through nucleophilic substitution reactions.[1] Understanding the kinetics and mechanism of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. The reactivity of the C-Cl bond in BCEE is influenced by two primary structural features: the benzylic system and the presence of an ether oxygen atom at the β-position to the chlorine. This guide will dissect these influences to provide a comprehensive understanding of the molecule's chemical behavior.

Theoretical Framework: Factors Influencing C-Cl Bond Reactivity

The cleavage of the C-Cl bond in this compound during nucleophilic substitution can proceed through a spectrum of mechanisms, primarily the unimolecular S(_N)1 and bimolecular S(_N)2 pathways. The preferred mechanism is dictated by the stability of the potential carbocation intermediate, steric hindrance at the reaction center, the nature of the nucleophile, and the solvent polarity.

The Role of the Benzyl Group

The benzyl group (C(_6)H(_5)CH(_2)-) significantly influences the reactivity of the adjacent C-Cl bond. In an S(_N)1 mechanism, the departure of the chloride ion leads to the formation of a benzylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the aromatic ring, which lowers the activation energy for its formation. In an S(_N)2 mechanism, the benzyl group can also stabilize the transition state through π-orbital overlap.

The electronic nature of substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups (EDGs) at the para position enhance the rate of S(_N)1 reactions by further stabilizing the benzylic carbocation. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the reaction rate. This effect can be quantified using the Hammett equation:

log(k/k(_0)) = ρσ

where k is the rate constant for the substituted compound, k(_0) is the rate constant for the unsubstituted compound, ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects), and σ is the substituent constant (a measure of the electronic effect of the substituent).

Anchimeric Assistance by the Ether Oxygen

A crucial factor governing the reactivity of the C-Cl bond in this compound is the potential for neighboring group participation (NGP), also known as anchimeric assistance, by the ether oxygen atom.[2] The lone pair of electrons on the oxygen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom in a backside fashion to displace the chloride ion. This results in the formation of a cyclic oxonium ion intermediate. This intramolecular process is often kinetically more favorable than direct attack by an external nucleophile, leading to a significant rate enhancement compared to analogous alkyl chlorides lacking a β-ether oxygen.[3] This phenomenon typically leads to retention of stereochemistry at the reaction center due to two successive S(_N)2-like inversions.

Quantitative Reactivity Data

Effect of the Benzyl Group on Solvolysis Rates

The following table presents the first-order rate constants (k(_{solv})) for the solvolysis of various para-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data clearly illustrates the profound impact of aromatic substituents on the reactivity of the benzylic C-Cl bond.

| Substituent (X) | σ | k({solv}) (s | Relative Rate (k(_X)/k(_H)) |

| p-OCH(_3) | -0.78 | 2.2 | 4.68 x 10 |

| p-CH(_3) | -0.31 | 1.8 x 10 | 383 |

| H | 0.00 | 4.7 x 10 | 1 |

| p-Cl | 0.11 | 1.1 x 10 | 0.23 |

| p-NO(_2) | 0.79 | 1.1 x 10 | 0.0023 |

| Data adapted from Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.[4] |

Evidence for Anchimeric Assistance from a β-Ether Oxygen

To quantify the rate-enhancing effect of a neighboring ether oxygen, we can compare the solvolysis rate of 2-methoxyethyl chloride with that of a simple primary alkyl chloride, n-butyl chloride.

| Compound | Reaction | Relative Rate (at 25°C) | Plausible Mechanism |

| n-Butyl chloride | Ethanolysis | 1 | S(_N)2 |

| 2-Methoxyethyl chloride | Ethanolysis | ~1000 | S(_N)1 with Anchimeric Assistance |

| Data adapted from Comparative Guide to the Reaction Kinetics of 2-(2-Methoxyethoxy)ethyl Chloride and Alternative Alkylating Agents.[3] |

The dramatic increase in the rate of ethanolysis for 2-methoxyethyl chloride compared to n-butyl chloride provides strong evidence for anchimeric assistance by the β-methoxy group.[3] This suggests that the solvolysis of this compound will also be significantly accelerated by neighboring group participation of the ether oxygen.

Reaction Mechanisms and Pathways

The interplay of the benzylic and β-ether functionalities in this compound leads to a nuanced mechanistic landscape.

Proposed Solvolysis Mechanism with Anchimeric Assistance

The solvolysis of this compound is likely to proceed via a mechanism involving anchimeric assistance, as depicted below.

Competitive S(_N)2 Pathway

While anchimeric assistance is expected to be a dominant pathway, a direct S(_N)2 reaction with a strong, unhindered nucleophile cannot be entirely ruled out, especially under aprotic conditions.

Experimental Protocols for Kinetic Analysis

The rate of solvolysis of this compound can be determined experimentally by monitoring the production of hydrochloric acid over time. Two common methods are titrimetry and conductometry.

Protocol for Titrimetric Measurement of Solvolysis Rate

This method involves titrating the liberated HCl with a standardized base at regular intervals.

Materials:

-

This compound

-

Solvent (e.g., 80% ethanol/water)

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Indicator (e.g., bromothymol blue)

-

Thermostated water bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).

-

Equilibrate the stock solution and the solvent in the thermostated water bath to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a known volume of the stock solution to a known volume of the solvent in a reaction flask, and start a timer.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

-

Add a few drops of indicator and titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached.

-

Continue taking samples until the reaction is at least 70-80% complete.

-

The first-order rate constant (k) can be determined from the slope of a plot of ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of NaOH at time t, and V(∞) is the volume of NaOH at infinite time (after the reaction has gone to completion).

References

Methodological & Application

Application Notes and Protocols for Benzyl 2-Chloroethyl Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. While the benzyl (Bn) ether is a well-established and widely used protecting group for alcohols, the related 2-(benzyloxy)ethyl (BEE) ether, derived from benzyl 2-chloroethyl ether, offers a nuanced alternative with distinct properties. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for alcohols, forming the 2-(benzyloxy)ethyl ether.

The 2-(benzyloxy)ethyl protecting group combines the features of a standard benzyl ether with an additional ethyl ether linkage. This modification can influence the group's stability, cleavage conditions, and physical properties, making it a valuable tool in specific synthetic contexts.

Core Concepts and Advantages

The protection of an alcohol with this compound proceeds via a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then displaces the chloride from this compound in an SN2 reaction to form the protected 2-(benzyloxy)ethyl ether.

Key Advantages:

-

Orthogonal Deprotection: The primary advantage of the BEE group lies in its deprotection, which mirrors that of a standard benzyl ether, primarily through catalytic hydrogenolysis. This allows for its selective removal in the presence of other protecting groups that are stable to these conditions.

-

Modified Polarity: The introduction of the ethoxy moiety can alter the polarity and solubility of the protected molecule, which can be advantageous in certain purification and reaction setups.

-

Potential for Alternative Cleavage: While hydrogenolysis is the most common method, the ether linkage might be susceptible to cleavage under specific Lewis acidic conditions, offering potential alternative deprotection pathways.

Experimental Protocols

Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol using this compound under standard Williamson ether synthesis conditions.

Reaction Scheme:

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium hydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)ethyl protected alcohol.

Quantitative Data Summary:

| Substrate Type | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Primary Alcohol | NaH, this compound | DMF | 12-16 | 0 to RT | 80-95 |

| Secondary Alcohol | NaH, this compound, NaI (cat.) | DMF/THF | 24-48 | RT to 50 | 60-85 |

Note: For less reactive secondary alcohols, the addition of a catalytic amount of sodium iodide (NaI) and elevated temperatures may be necessary to achieve reasonable reaction rates and yields.

Deprotection of a 2-(Benzyloxy)ethyl Ether via Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the cleavage of the 2-(benzyloxy)ethyl protecting group to regenerate the free alcohol.

Reaction Scheme:

Materials:

-

2-(Benzyloxy)ethyl protected alcohol (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the 2-(benzyloxy)ethyl protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Securely seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification by chromatography may be necessary.

Quantitative Data Summary:

| Deprotection Method | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH | 4-12 | RT | 90-99 |

Stability Profile

The 2-(benzyloxy)ethyl group generally exhibits a stability profile similar to that of a standard benzyl ether.

| Condition | Reagents/Environment | Stability of BEE Group |

| Acidic | Mild aqueous acid (e.g., AcOH) | Generally Stable |

| Strong protic acids (e.g., HBr) | Cleaved | |

| Lewis acids (e.g., BCl₃, BBr₃) | Cleaved | |

| Basic | Strong aqueous bases (e.g., NaOH) | Stable |

| Non-nucleophilic bases (e.g., NaH) | Stable | |

| Oxidative | Mild oxidants (e.g., PCC, DMP) | Stable |

| Strong oxidants (e.g., KMnO₄) | Benzyl group can be oxidized | |

| Reductive | Catalytic Hydrogenation (H₂/Pd) | Cleaved |

| Dissolving metal (e.g., Na/NH₃) | Cleaved | |

| Hydride reagents (e.g., LiAlH₄) | Stable | |

| Organometallics | Grignard reagents, Organolithiums | Stable |

Orthogonality

The 2-(benzyloxy)ethyl protecting group is orthogonal to several other common protecting groups, allowing for selective deprotection strategies in complex syntheses.

-

Orthogonal to Acid-Labile Groups: The BEE group is stable to the mildly acidic conditions used to remove acetals (e.g., THP, MOM) and silyl ethers (e.g., TMS, TBS, TIPS).

-

Orthogonal to Base-Labile Groups: The BEE group is stable to the basic conditions used to cleave ester protecting groups (e.g., acetate, benzoate).

-

Orthogonal to Fluoride-Labile Groups: The BEE group is stable to fluoride reagents (e.g., TBAF) used to deprotect silyl ethers.

This orthogonality allows for the selective deprotection of other alcohol protecting groups in the presence of a BEE ether, or the selective deprotection of a BEE ether via hydrogenolysis while leaving other groups intact.

Visualizations

Experimental Workflow for Protection and Deprotection

Caption: General workflow for the protection of an alcohol as a 2-(benzyloxy)ethyl ether and its subsequent deprotection.

Orthogonality of the 2-(Benzyloxy)ethyl Protecting Group

Caption: Chemical stability and cleavage conditions for the 2-(benzyloxy)ethyl (BEE) protecting group.

Conclusion

The 2-(benzyloxy)ethyl ether serves as a useful alternative to the standard benzyl ether for the protection of alcohols. Its synthesis and cleavage protocols are straightforward and high-yielding, relying on well-established methodologies. The key advantage of the BEE group is its robust nature under a variety of common reaction conditions, coupled with its mild and selective removal via catalytic hydrogenolysis. This orthogonality makes it a valuable tool in the strategic design of complex molecule synthesis, particularly in the fields of natural product synthesis and drug development. Researchers should consider the use of this compound when a benzyl-type protecting group is required, and subtle modifications to polarity or reactivity are desired.

Application Notes: Cleavage of Benzyl Ether Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability under a range of reaction conditions, and the availability of various methods for its removal. The selective cleavage of a benzyl ether in the presence of other functional groups is a critical consideration in complex synthetic strategies. This document provides detailed application notes on the primary methods for benzyl ether deprotection, including reductive, oxidative, and acidic conditions.

Reductive Cleavage

Reductive methods are the most common for benzyl ether cleavage, prized for their mildness and high efficiency. These typically involve catalytic hydrogenation or catalytic transfer hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1] This method is clean, often providing the desired alcohol and toluene as the only byproduct.[2][3]

Key Considerations:

-

Catalyst: 10% Pd/C is the most common choice. For more resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[3]

-

Solvent: Alcohols such as methanol and ethanol are standard solvents. Ethyl acetate and tetrahydrofuran are also frequently used.[1]

-

Pressure: Reactions are often run at atmospheric pressure using a hydrogen-filled balloon, but for challenging substrates, higher pressures may be required.[3]

-

Functional Group Compatibility: This method is incompatible with other reducible functional groups like alkenes, alkynes, and some nitrogen-containing groups.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and often more convenient alternative to using hydrogen gas.[4] A hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Common Hydrogen Donors:

CTH is particularly useful when precise control over the amount of hydrogen is needed or when handling hydrogen gas is impractical.[5]

Oxidative Cleavage

Oxidative methods provide an orthogonal approach to reductive cleavage and are particularly useful when the substrate contains functional groups sensitive to reduction.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

DDQ is a common reagent for the oxidative cleavage of benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[7] Standard benzyl ethers can also be cleaved with DDQ, often requiring more forcing conditions or photochemical activation.[6][8] Visible-light-mediated debenzylation using catalytic DDQ has emerged as a mild and highly functional-group-tolerant method.[9][10]

Key Considerations:

-

Stoichiometry: While stoichiometric amounts of DDQ are often used, catalytic methods with a co-oxidant are becoming more prevalent.[9]

-

Reaction Conditions: Reactions are typically run in chlorinated solvents like dichloromethane, often with the addition of water.[7]

-

Selectivity: DDQ shows selectivity for more electron-rich benzyl ethers, allowing for differential deprotection.

Acidic Cleavage

While generally stable to moderately acidic conditions, benzyl ethers can be cleaved by strong Brønsted or Lewis acids. This method is typically reserved for substrates that can tolerate harsh acidic environments.[6]

Common Acidic Reagents:

Key Considerations:

-

Functional Group Compatibility: This method is limited to substrates lacking other acid-sensitive functional groups.

-